Cas no 586-11-8 (3,5-dinitrophenol)
3,5-dinitrophenol structure
Product Name:3,5-dinitrophenol
CAS No:586-11-8
MF:C6H4N2O5
MW:184.10636138916
MDL:MFCD00192098
CID:377777
PubChem ID:11459
Update Time:2025-09-18
3,5-dinitrophenol Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 3,5-dinitro-
- 3,5-DINITROPHENOL
- 3,5-Dinitrofenol
- 3,5-dinitro-phenol
- 3.5-Dinitro-1-hydroxy-benzol
- Phenol,3,5-dinitro
- CS-0262672
- 4-06-00-01385 (Beilstein Handbook Reference)
- AE-848/01525002
- Q20856200
- DTXSID80207318
- AKOS000493022
- 3,5-Dinitrofenol [Czech]
- SCHEMBL593064
- CHEBI:39360
- AI3-28910
- UEMBNLWZFIWQFL-UHFFFAOYSA-N
- 586-11-8
- EN300-83428
- InChI=1/C6H4N2O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9
- BRN 1879348
- 3,5-dinitrophenol
-
- MDL: MFCD00192098
- Inchi: 1S/C6H4N2O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H
- InChI Key: UEMBNLWZFIWQFL-UHFFFAOYSA-N
- SMILES: OC1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 184.01200
- Monoisotopic Mass: 184.01202123g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 112Ų
Experimental Properties
- Density: 1.7020
- Melting Point: 125.1°C
- Boiling Point: 318.03°C (rough estimate)
- Refractive Index: 1.4738 (estimate)
- PSA: 111.87000
- LogP: 2.25500
3,5-dinitrophenol Security Information
- Hazardous Material transportation number:UN 1320
- HazardClass:4.1
- PackingGroup:I
- Packing Group:I
- Hazard Level:4.1
- Safety Term:4.1
- Packing Group:I
3,5-dinitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B525903-25mg |
3,5-dinitrophenol |
586-11-8 | 25mg |
65.00 | 2021-08-16 | ||
| TRC | B525903-50mg |
3,5-dinitrophenol |
586-11-8 | 50mg |
90.00 | 2021-08-16 | ||
| TRC | B525903-250mg |
3,5-dinitrophenol |
586-11-8 | 250mg |
330.00 | 2021-08-16 | ||
| A2B Chem LLC | AG66764-10g |
3,5-DINITROPHENOL |
586-11-8 | 95% | 10g |
$1487.00 | 2024-04-19 | |
| A2B Chem LLC | AG66764-50mg |
3,5-DINITROPHENOL |
586-11-8 | 95% | 50mg |
$133.00 | 2024-04-19 | |
| A2B Chem LLC | AG66764-100mg |
3,5-DINITROPHENOL |
586-11-8 | 95% | 100mg |
$183.00 | 2024-04-19 | |
| A2B Chem LLC | AG66764-250mg |
3,5-DINITROPHENOL |
586-11-8 | 95% | 250mg |
$245.00 | 2024-04-19 | |
| A2B Chem LLC | AG66764-500mg |
3,5-DINITROPHENOL |
586-11-8 | 95% | 500mg |
$366.00 | 2024-04-19 | |
| A2B Chem LLC | AG66764-1g |
3,5-DINITROPHENOL |
586-11-8 | 95% | 1g |
$459.00 | 2024-04-19 | |
| A2B Chem LLC | AG66764-2.5g |
3,5-DINITROPHENOL |
586-11-8 | 95% | 2.5g |
$674.00 | 2024-04-19 |
3,5-dinitrophenol Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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